Plasma Half-Life Superiority of Tetranor-PGEM vs. Intermediate Metabolite 13,14-dihydro-15-keto PGE2
The intermediate metabolite 13,14-dihydro-15-keto PGE2 is unsuitable as a reliable systemic biomarker due to its rapid clearance. In contrast, the target compound, tetranor-PGEM, represents the terminal, stable urinary excretion product, enabling accurate, non-invasive quantification of cumulative PGE2 production [1].
| Evidence Dimension | Plasma Half-Life (t1/2) |
|---|---|
| Target Compound Data | Stable end-metabolite; detectable in urine over extended periods |
| Comparator Or Baseline | 13,14-dihydro-15-keto PGE2 (PGEM) |
| Quantified Difference | Target compound is the stable urinary end-product, whereas the comparator has a plasma half-life of ~8 minutes |
| Conditions | Human plasma analysis |
Why This Matters
The extremely short half-life of the comparator makes it analytically impractical and unreliable, whereas the stability of tetranor-PGEM ensures robust and reproducible quantification for clinical research.
- [1] Granström, E., & Kindahl, H. (1980). The stability of 13,14-dihydro-15 keto-PGE2. Prostaglandins, 19(6), 917-31. View Source
